1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone
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Overview
Description
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenyl group and a methoxyphenyl group connected through an ethanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 4-nitroaniline, undergoes reduction to form 4-aminophenyl.
Formation of the Methoxyphenyl Intermediate: 4-methoxybenzaldehyde is converted to 4-methoxyphenyl through a series of reactions.
Coupling Reaction: The aminophenyl and methoxyphenyl intermediates are coupled using a suitable coupling agent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone can be compared with similar compounds such as:
1-(4-(diphenylamino)phenyl)ethanone: Similar structure but with diphenylamino group instead of aminophenyl.
1-(4-(dimethylamino)phenyl)ethanone: Contains a dimethylamino group instead of aminophenyl.
1-(4-(fluoroamino)phenyl)ethanone: Contains a fluoroamino group instead of aminophenyl.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-[[(Z)-2-methoxy-1-(4-methoxyphenyl)ethenyl]amino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-12-17(13-5-9-16(23-2)10-6-13)20-11-18(21)14-3-7-15(19)8-4-14/h3-10,12,20H,11,19H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACXTQKTQSLCAN-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=C(C=C1)OC)NCC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1=CC=C(C=C1)OC)\NCC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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